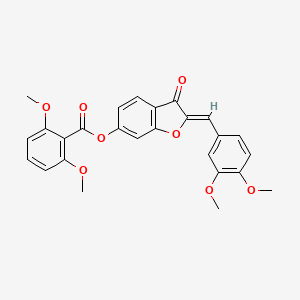

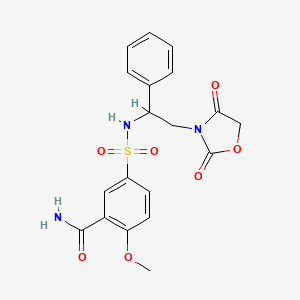

(Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 2,6-dimethoxybenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves innovative approaches such as tandem palladium-catalyzed oxidative aminocarbonylation-cyclization reactions starting from readily available precursors. These reactions display significant stereoselectivity, favoring the formation of Z isomers, and the stereochemistry around the double bond of the major stereoisomers has been established through X-ray diffraction analysis (Gabriele et al., 2006). Another study highlights the efficient addition of dimethoxycarbene-DMAD zwitterion to 1,2-diones and anhydrides, leading to the novel synthesis of highly substituted dihydrofurans and spirodihydrofurans (Nair et al., 2006).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through various analytical techniques, including X-ray single crystal diffraction analysis. Such analyses reveal intricate details about the spatial arrangement of atoms within the molecule and the presence of specific functional groups that dictate the compound's reactivity and interactions (Chen, Ye, & Hu, 2012).

Chemical Reactions and Properties

These compounds undergo a range of chemical reactions, highlighting their versatility and potential for further chemical modification. For instance, the reaction of dimethoxycarbene-DMAD zwitterion with 1,2-diones and anhydrides showcases the compound's ability to participate in complex chemical transformations, leading to the formation of novel dihydrofuran and spirodihydrofuran derivatives with masked vicinal tricarbonyl systems (Nair et al., 2006).

Physical Properties Analysis

The physical properties of such compounds, including their crystalline structure and hydrogen-bonding interactions, are critical for understanding their behavior in different environments. The crystal structure is often stabilized by intermolecular C-H…O hydrogen-bonding interactions, which can influence the compound's solubility, melting point, and other physical properties (Wang et al., 2009).

Aplicaciones Científicas De Investigación

Synthesis Techniques

The compound of interest can be linked to the synthesis of nitrogen heterocycles and alkaloid analogues in scientific research. For instance, 3-(3,4-Dimethoxybenzylidene)phthalide, sharing structural motifs with the compound , has been utilized in reactions leading to the synthesis of N-methylisoindolo[1,2-b][3]benzazepinium ions, providing a pathway to create alkaloid analogues through various chemical transformations (Barili et al., 1981). This demonstrates the utility of structurally similar compounds in generating complex heterocyclic structures that are significant in the study of natural products and pharmaceuticals.

Antimicrobial Applications

Compounds with structural features similar to the (Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 2,6-dimethoxybenzoate have shown promise in antimicrobial applications. For instance, a series of compounds synthesized through reactions involving components like the (Z)-2-((5-(4-hydroxybenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino) acid demonstrated good to moderate antimicrobial activity against various strains of bacteria (PansareDattatraya & Devan, 2015). This indicates the potential of structurally related compounds in contributing to the development of new antimicrobial agents.

Catalytic and Material Science Research

Derivatives of the compound have potential applications in catalytic processes and material science. For instance, synthesis and characterisation of complexes involving similar structural frameworks have been studied for their antimicrobial activity and potential in docking studies (Spoorthy et al., 2021). This suggests the use of such compounds in designing materials with specific biological or chemical properties.

Propiedades

IUPAC Name |

[(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 2,6-dimethoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22O8/c1-29-18-11-8-15(12-22(18)32-4)13-23-25(27)17-10-9-16(14-21(17)34-23)33-26(28)24-19(30-2)6-5-7-20(24)31-3/h5-14H,1-4H3/b23-13- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDSJXIKOCIBRME-QRVIBDJDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=C(C=C4)OC)OC)O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=CC=C1)OC)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=C(C=C4)OC)OC)/O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 2,6-dimethoxybenzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(2-(4-ethylpiperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![1-(3-Fluorobenzyl)-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2495904.png)

![N-[(1S)-1-cyanoethyl]-4-fluoro-3-methoxybenzamide](/img/structure/B2495907.png)

![(E)-N-[2-[Benzyl(pyrimidin-2-yl)amino]ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2495908.png)

![1-(2-hydroxyethyl)-2-imino-5-oxo-N-(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2495916.png)

![2-[3,5-Bis(trifluoromethyl)phenyl]acetamide](/img/structure/B2495918.png)